molecular formula C11H12N4O B2426159 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile CAS No. 1490236-43-5

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2426159
CAS No.: 1490236-43-5
M. Wt: 216.244
InChI Key: ZLBVMBJFMTUTOR-UHFFFAOYSA-N
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Description

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C11H12N4O. This compound is of interest due to its unique structure, which combines a piperazine ring with a pyridine ring, making it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-methylpiperazine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
  • 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carboxamide

Uniqueness

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different properties and activities compared to its similar counterparts.

Properties

IUPAC Name

6-(4-methyl-3-oxopiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-14-4-5-15(8-11(14)16)10-3-2-9(6-12)7-13-10/h2-3,7H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBVMBJFMTUTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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